molecular formula C10H20N2O2 B1490294 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097946-33-1

2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

Cat. No.: B1490294
CAS No.: 2097946-33-1
M. Wt: 200.28 g/mol
InChI Key: KZTRMRCEXYEGRA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-oxa-2-azaspiro[45]decan-9-ol is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of spiro compounds, which are cyclic structures connected by a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The choice of solvent and temperature can significantly affect the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its structural similarity to natural compounds makes it useful in studying biological processes.

  • Medicine: Potential use in drug development due to its bioactive properties.

  • Industry: Employed in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to biological activity.

Comparison with Similar Compounds

  • 2-(2-Aminoethyl)ethanol: Similar structure but lacks the spiro ring system.

  • Tris(2-aminoethyl)amine: Contains multiple amino groups but a different ring structure.

Uniqueness: 2-(2-Aminoethyl)-6-oxa-2-azaspiro[45]decan-9-ol is unique due to its spiro structure, which provides distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(2-aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-3-5-12-4-2-10(8-12)7-9(13)1-6-14-10/h9,13H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRMRCEXYEGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(C2)CCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 2
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 4
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 5
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Reactant of Route 6
2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

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